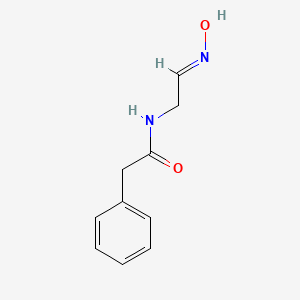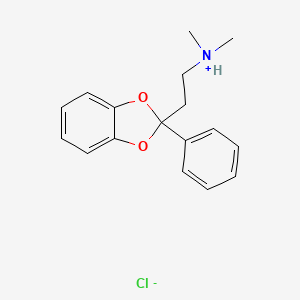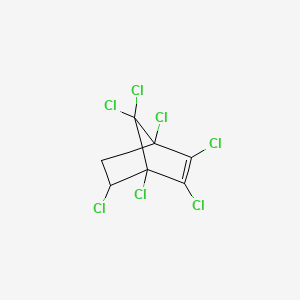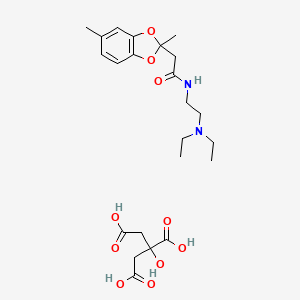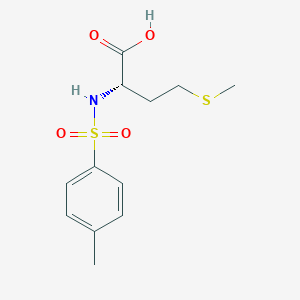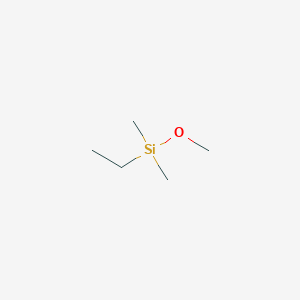
Ethyl(dimethyl)methoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(dimethyl)methoxysilane is an organosilicon compound with the chemical formula C5H14OSi. It is a member of the silane family, which consists of silicon atoms bonded to organic groups. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl(dimethyl)methoxysilane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
(CH3)2SiCl+C2H5OH→(CH3)2SiOC2H5+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where dimethylchlorosilane and ethanol are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl(dimethyl)methoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes.
Substitution: Varied products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl(dimethyl)methoxysilane is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is employed in the modification of surfaces for biological assays.
Medicine: It is used in the development of drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of ethyl(dimethyl)methoxysilane involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions allow it to modify surfaces and create stable, durable coatings. The molecular targets and pathways involved include the interaction of the silicon atom with various functional groups, leading to the formation of strong covalent bonds.
Comparación Con Compuestos Similares
- Dimethoxymethylsilane
- Trimethoxysilane
- Methyldiethoxysilane
Comparison: Ethyl(dimethyl)methoxysilane is unique due to its specific combination of ethyl and dimethyl groups attached to the silicon atom. This structure provides it with distinct reactivity and properties compared to other similar compounds. For example, dimethoxymethylsilane has two methoxy groups, which makes it more reactive in hydrolysis reactions, while trimethoxysilane has three methoxy groups, making it even more reactive but less stable.
Propiedades
Número CAS |
52686-75-6 |
|---|---|
Fórmula molecular |
C5H14OSi |
Peso molecular |
118.25 g/mol |
Nombre IUPAC |
ethyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C5H14OSi/c1-5-7(3,4)6-2/h5H2,1-4H3 |
Clave InChI |
SUHRFYWSDBWMFS-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


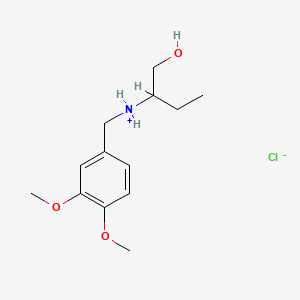
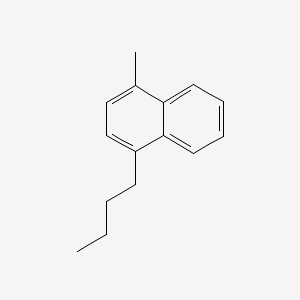
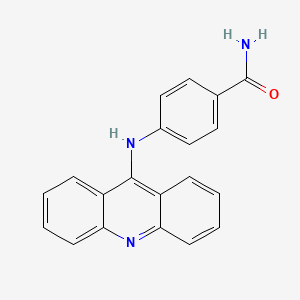
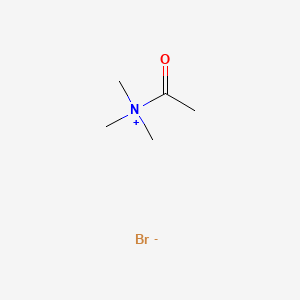
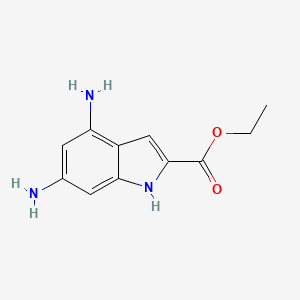
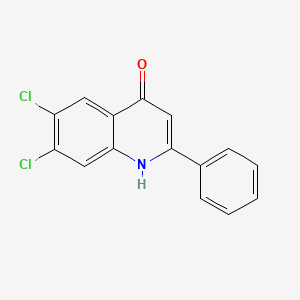
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)
